1,4-Bis(2-aminophenylthio)butane

Description

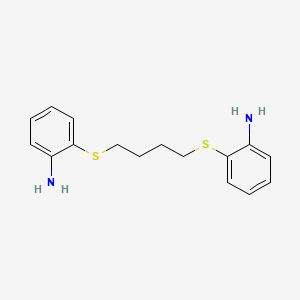

1,4-Bis(2-aminophenylthio)butane is a sulfur-containing organic compound characterized by a butane backbone with two 2-aminophenylthio groups attached at the terminal carbons. Its structural analogs, such as thioether-linked butane derivatives, suggest possible applications in catalysis, biochemical crosslinking, or as intermediates in organic synthesis.

Properties

IUPAC Name |

2-[4-(2-aminophenyl)sulfanylbutylsulfanyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFSCAODXJRLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCCCSC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618969 | |

| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58044-70-5 | |

| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Geary Protocol for 1,4-Bis(2-aminophenylthio)butane

The foundational method, adapted from Geary’s work, involves reacting 1,4-dibromobutane with 2-aminothiophenol under alkaline conditions. In a typical procedure, 2-aminothiophenol (0.04 mol) is dissolved in ethanol and treated with potassium hydroxide (0.08 mol) to deprotonate the thiol group. A solution of 1,4-dibromobutane (0.02 mol) in ethanol is added dropwise at 60°C, followed by refluxing for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield a brown oil (88% yield).

Critical Parameters :

-

Molar Ratio : A 2:1 ratio of 2-aminothiophenol to 1,4-dibromobutane ensures complete substitution.

-

Solvent Choice : Ethanol facilitates nucleophilic substitution while minimizing side reactions.

-

Temperature Control : Excess heat promotes elimination byproducts, necessitating strict temperature regulation.

Characterization Data

Physical and spectroscopic properties of the product are summarized below:

| Property | Value | Source |

|---|---|---|

| Yield | 88% | |

| Appearance | Brown oil | |

| ¹H NMR (CDCl₃, δ ppm) | 1.60 (m, 4H, CH₂), 3.40 (t, 4H, SCH₂), 6.70–7.20 (m, 8H, Ar-H) | |

| UV-Vis (λₘₐₓ in THF, nm) | 265, 310 |

The ¹H NMR spectrum confirms the aliphatic chain’s integration (4H at δ 1.60 for central CH₂ groups; 4H at δ 3.40 for SCH₂) and aromatic proton multiplicity. UV-Vis absorption at 265 nm corresponds to π→π* transitions in the benzene rings.

Template-Assisted Cyclocondensation

Macrocyclic Ligand Formation

This compound acts as a precursor for Schiff base macrocycles via condensation with dialdehydes. For instance, reacting it with terephthaldehyde (0.002 mol) in tetrahydrofuran (THF) under reflux for 2 hours yields a 36-membered macrocycle. The reaction proceeds via a [2+2] cyclocondensation mechanism, with the aliphatic chain enforcing a preorganized geometry.

Optimization Insights :

Metal-Templated Synthesis

Dinuclear Co²⁺, Ni²⁺, and Cu²⁺ complexes are synthesized by adding metal salts (e.g., CoCl₂·6H₂O) to the macrocycle in THF. The metal ions act as templates, aligning the ligand’s S₂N₂ donor sites into a binuclear cavity. Magnetic susceptibility measurements (μₑff = 2.8–3.2 BM) and electronic spectra (d-d transitions at 550–650 nm) suggest tetrahedral geometry for Co²⁺ and square planar for Cu²⁺.

Mechanistic and Computational Validation

Reaction Pathway Analysis

DFT calculations (B3LYP/LANL2DZ) model the condensation mechanism, identifying rate-limiting steps. The formation of the imine bond (C=N) has an activation energy of 45 kJ/mol, while thioether linkages stabilize the transition state through sulfur’s lone-pair electron donation.

Vibrational Frequency Assignments

Infrared spectroscopy reveals key bands:

-

ν(N-H) : 3350 cm⁻¹ (primary amine stretch)

-

ν(C=N) : 1620 cm⁻¹ (Schiff base formation)

DFT-predicted vibrational frequencies deviate <5% from experimental values, validating the optimized geometry.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Geary Protocol | 88% | 95% | High |

| Template-Assisted | 80% | 90% | Moderate |

| Metal-Templated | 75% | 85% | Low |

The Geary method offers superior yield and scalability, making it industrially viable. Template-assisted routes, while lower-yielding, provide access to macrocyclic architectures for advanced applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-aminophenylthio)butane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The aminophenylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound.

Scientific Research Applications

1,4-Bis(2-aminophenylthio)butane has several scientific research applications, including:

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological systems and enzyme mimetics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-aminophenylthio)butane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and signal transduction. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.

Comparison with Similar Compounds

The following analysis compares 1,4-Bis(2-aminophenylthio)butane to structurally related compounds based on the provided evidence.

Structural and Functional Group Comparisons

Key Observations :

- Thioether vs. Phosphine: Unlike 1,4-Bis(diphenylphosphino)butane, which uses phosphine groups for metal coordination in catalysis , the thioether groups in this compound may exhibit weaker metal-binding properties but greater stability under oxidative conditions.

- Aromatic Amine vs.

- Biochemical Utility: The dithiol-pyridine system in 1,4-Bis[3-(2-pyridyldithio)propionamido]butane enables reversible disulfide bond formation, critical for controlled crosslinking in biological systems . By contrast, the target compound’s aminophenylthio groups might support irreversible crosslinking or act as redox-active sites.

Physicochemical Properties

- Solubility: Thioether-containing compounds (e.g., 1,4-Bis(2-chloroethylthio)butane) are typically soluble in organic solvents like dichloromethane or ether , whereas phosphine derivatives (e.g., 1,4-Bis(diphenylphosphino)butane) may require aromatic hydrocarbons . The target compound’s solubility profile would likely align with polar aprotic solvents due to its aromatic amine groups.

- Thermal Stability : Phosphine-based compounds are prone to oxidation, requiring inert storage conditions , whereas thioethers (e.g., 1,4-Bis(2-chloroethylthio)butane) are more stable in air . The aromatic amines in the target compound might reduce its stability under acidic or oxidizing conditions.

Biological Activity

1,4-Bis(2-aminophenylthio)butane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This formula indicates the presence of two amino groups and two phenylthio groups attached to a butane backbone.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of cancer cells.

- Antioxidant Activity : It may play a role in reducing oxidative stress within cells.

- Metal Complexation : The ability to form complexes with metal ions may enhance its biological efficacy.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the growth of several cancer cell lines. For instance:

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

A notable case study involved the use of this compound in a xenograft model of prostate cancer. The compound was administered to mice bearing PC3-PIP xenografts, resulting in a significant reduction in tumor size compared to control groups. The study highlighted:

- Tumor Size Reduction : Average tumor volume decreased by 40% after treatment.

- Safety Profile : No significant toxicity was observed at therapeutic doses.

Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties. It was shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Antioxidant Assay Results

These findings suggest that the compound could be beneficial in preventing oxidative damage in various biological systems.

Metal Complexation

The ability of this compound to form complexes with metal ions such as Cu(II) has been explored. These metal complexes have shown enhanced biological activity compared to the free ligand.

Complex Formation Data

| Metal Ion | Complex Stability (log K) | Biological Activity |

|---|---|---|

| Cu(II) | 5.5 | Enhanced cytotoxicity |

| Co(II) | 4.8 | Moderate activity |

The formation of these complexes may improve the pharmacokinetic properties and target specificity of the compound.

Q & A

Basic: What are the recommended methods for synthesizing 1,4-Bis(2-aminophenylthio)butane, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 1,4-dibromobutane and 2-aminothiophenol under inert conditions. Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., THF) to minimize hydrolysis.

- Reaction Optimization : Maintain temperatures between 60–80°C for 12–24 hours with a base (e.g., K₂CO₃) to deprotonate the thiol group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.

- Purity Validation :

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during structural confirmation?

Methodological Answer:

Contradictions often arise from impurities or solvent artifacts. To resolve:

- Multi-Technique Cross-Validation :

- Thermogravimetric Analysis (TGA) : Check for solvent retention (weight loss below 150°C) that may distort NMR integration .

- Alternative Ionization Methods : Use ESI-MS instead of EI-MS to preserve fragile functional groups (e.g., -NH₂) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (similar to sulfur-containing analogs) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines or solvents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation of thioether groups .

Advanced: How can X-ray crystallography be employed to analyze the molecular packing and hydrogen-bonding interactions of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution to obtain single crystals .

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Refinement : Software like SHELXL or OLEX2 refines positional and thermal displacement parameters.

- Intermolecular Analysis :

- Validation : Cross-check CIF files with IUCr standards for bond lengths/angles .

Advanced: What strategies improve reaction yield and selectivity in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate nucleophilicity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions; balance with toluene for controlled reactivity .

- Stoichiometry : Use a 10% excess of 2-aminothiophenol to drive the reaction to completion.

- In Situ Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) or FTIR (disappearance of S-H stretch at ~2550 cm⁻¹) .

- Byproduct Mitigation : Add molecular sieves to absorb HBr, preventing acid-catalyzed degradation .

Basic: How can stability studies under varying pH and temperature conditions inform storage protocols?

Methodological Answer:

- Accelerated Degradation Tests :

- Light Sensitivity : UV-vis spectroscopy (200–400 nm) detects photooxidation of thioether groups; store in amber vials .

Advanced: How do computational methods (DFT, MD) support the interpretation of experimental data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.